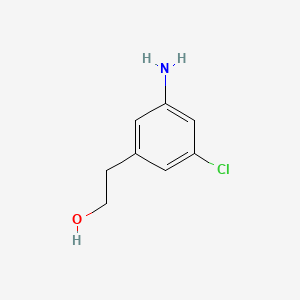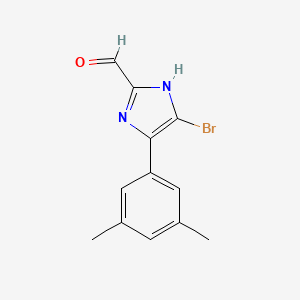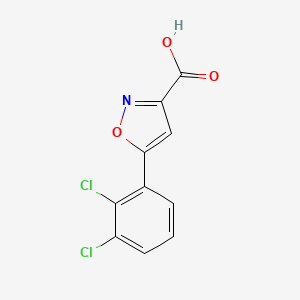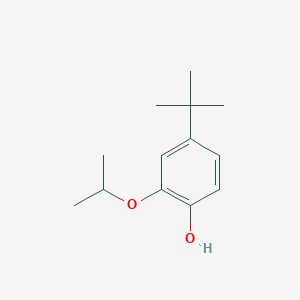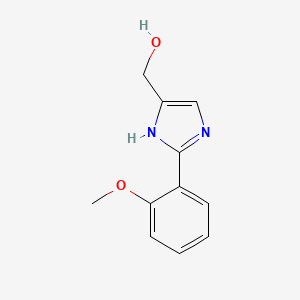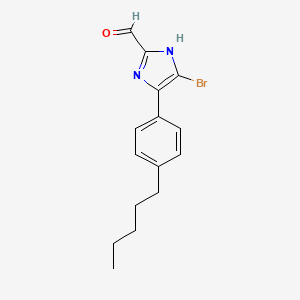
5-Bromo-4-(4-pentylphenyl)imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(4-pentylphenyl)imidazole-2-carbaldehyde is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a bromine atom and a pentyl-substituted phenyl group, making it a unique and versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(4-pentylphenyl)imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
5-Bromo-4-(4-pentylphenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-4-(4-pentylphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(4-pentylphenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-4-(4-pentylphenyl)imidazole-2-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 5-Bromo-4-(4-pentylphenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
4-(4-Pentylphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the pentyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
5-Bromo-4-(4-pentylphenyl)imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the pentyl-substituted phenyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C15H17BrN2O |
|---|---|
分子量 |
321.21 g/mol |
IUPAC 名称 |
5-bromo-4-(4-pentylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C15H17BrN2O/c1-2-3-4-5-11-6-8-12(9-7-11)14-15(16)18-13(10-19)17-14/h6-10H,2-5H2,1H3,(H,17,18) |
InChI 键 |
INBWKEOFQFTNHY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


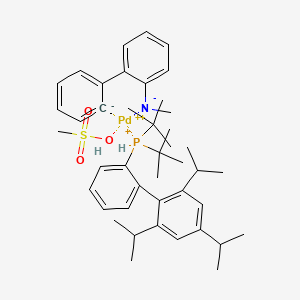
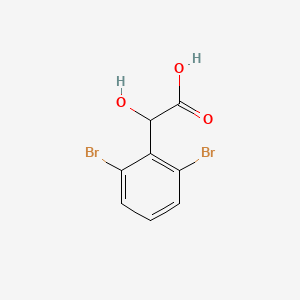
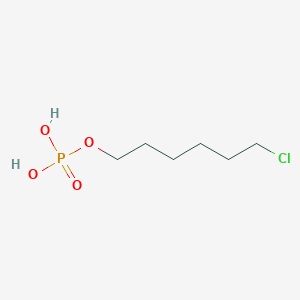
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
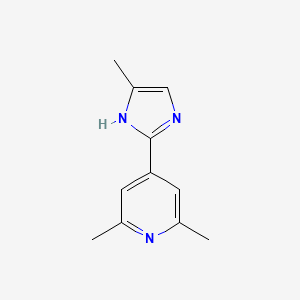
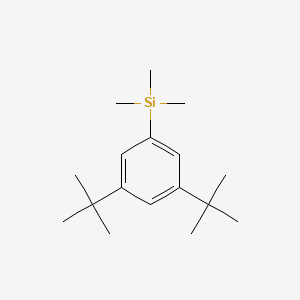
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
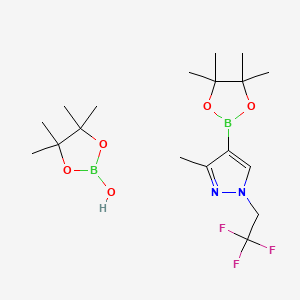
![2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one](/img/structure/B13690971.png)
